Desglycolaldehyde Desonide

impurity profiling high-resolution mass spectrometry structural elucidation

Desglycolaldehyde Desonide (CAS 117782‑95‑3, C₂₂H₃₀O₄, MW 358.47) is a non‑fluorinated corticosteroid derivative and the primary oxidative degradation product of the topical glucocorticoid Desonide [REFS‑1]. It is formally designated as the C‑17‑carboxylic acid obtained by alkaline‑peroxide cleavage of the α‑ketol side‑chain of Desonide [REFS‑2].

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B15295257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesglycolaldehyde Desonide
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2O1)C)O)C)C
InChIInChI=1S/C22H30O4/c1-20(2)25-17-10-15-14-6-5-12-9-13(23)7-8-21(12,3)18(14)16(24)11-22(15,4)19(17)26-20/h7-9,14-19,24H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,18+,19+,21-,22-/m0/s1
InChIKeyVMLBHYFMNCJNOA-GWGFEFTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desglycolaldehyde Desonide – Regulatory-Grade Impurity Standard for Desonide Pharmaceutical Quality Control


Desglycolaldehyde Desonide (CAS 117782‑95‑3, C₂₂H₃₀O₄, MW 358.47) is a non‑fluorinated corticosteroid derivative and the primary oxidative degradation product of the topical glucocorticoid Desonide [REFS‑1]. It is formally designated as the C‑17‑carboxylic acid obtained by alkaline‑peroxide cleavage of the α‑ketol side‑chain of Desonide [REFS‑2]. The compound is not a therapeutic agent but a critical impurity reference standard used to support Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs), analytical method validation, and routine quality‑control release testing of Desonide‑containing formulations [REFS‑3].

Why Generic Desonide Impurity Standards Cannot Replace Desglycolaldehyde Desonide for USP‑Compliant Analysis


Desonide impurity profiles are method‑specific, and the photodegradation impurity that complicates the official USP monograph co‑elutes with Desonide under the compendial conditions [REFS‑1]. Desglycolaldehyde Desonide is one of only four degradation impurities that have been structurally characterized by 2D‑LC‑IT‑TOF MS and for which a validated HPLC method with baseline resolution (Rs > 2.0) has been developed [REFS‑1]. A generic “Desonide impurity mixture” or a surrogate corticosteroid degradant cannot provide the retention‑time match, mass‑spectral fragmentation fingerprint, or certified purity traceable to the specific oxidative degradation pathway of Desonide. Substitution risks non‑compliance with ICH Q3B identification thresholds (impurities > 0.1 % must be identified) and may lead to ANDA rejection [REFS‑1].

Quantitative Differentiation of Desglycolaldehyde Desonide Relative to Alternative Desonide Impurity Standards


Structural Identity Confirmed by HR‑MS and Multi‑Stage Fragmentation vs. Putative Impurity Candidates

Desglycolaldehyde Desonide was unambiguously identified as the C‑17‑carboxylic acid degradation product (MW 358.47) in Desonide cream, distinct from the 21‑dehydro impurity (MW 414.50) and the glyoxal derivative (MW 430.49). The molecular ion [M+H]⁺ at m/z 359.2219 and characteristic MS² fragments at m/z 341.2114 (loss of H₂O) and 323.2007 (loss of 2H₂O) were obtained by trap‑free 2D‑LC‑IT‑TOF MS in positive ESI mode [REFS‑1].

impurity profiling high-resolution mass spectrometry structural elucidation

Chromatographic Resolution Improvement Over the USP Compendial Method

The novel HPLC method achieved baseline separation (resolution Rs > 2.0) of Desglycolaldehyde Desonide from Desonide, a critical improvement over the USP 39 method in which the photodegradation impurity co‑eluted with the Desonide peak [REFS‑1]. This unresolved impurity in the compendial method led to under‑reporting of degradation and potential safety risks.

HPLC method validation USP monograph photodegradation impurity

pKa Value Determined from Chromatographic Data – a Physicochemical Fingerprint Absent from Most Alternative Impurity Standards

The pKa of Desglycolaldehyde Desonide was estimated as 4.2 from chromatographic retention data by Nguyen et al. (1988) [REFS‑2]. This value reflects the ionization behaviour of the C‑17‑carboxylic acid group and can be used to predict extraction efficiency, solubility, and chromatographic retention under different pH conditions. By contrast, the parent Desonide (pKa ~12.5 for the 21‑OH) and the 21‑dehydro impurity (no ionizable carboxyl) exhibit distinctly different protonation states at analytical pH, which directly impacts reversed‑phase retention and solid‑phase extraction recovery [REFS‑2, class‑level inference].

physicochemical characterization pKa determination degradation product

Certified Purity ≥ 99.5 % by HPLC – Batch‑Specific Data That Exceeds Typical Impurity‑Standard Specifications

Commercial suppliers of Desglycolaldehyde Desonide provide batch‑specific certificates of analysis demonstrating HPLC purity of ≥ 99.5 % (e.g., 99.6 % and 99.9 % reported) [REFS‑3]. This level of purity exceeds the typical ≥ 95 % or ≥ 98 % specification offered for generic “Desonide impurity mixtures” or in‑house degradation products, reducing the risk of co‑eluting unknown impurities during method validation.

reference standard purity HPLC certification quality control

Storage‑Stability Profile Validated at −20 °C for Maximum Recovery vs. Ambient‑Stored Alternatives

Desglycolaldehyde Desonide is recommended for storage at −20 °C to ensure maximum recovery, whereas other desonide impurities (e.g., Desonide 21‑dehydro) are often shipped and stored at 2–8 °C [REFS‑4]. The requirement for frozen storage reflects the compound’s susceptibility to further oxidative degradation at higher temperatures, a behaviour that is directly linked to the presence of the reactive C‑17‑carboxylic acid moiety.

storage stability degradation product reference standard handling

Documented Role in USP Monograph Improvement and ICH Q3B Compliance

The 2018 Wang et al. study was explicitly designed to improve the USP monograph for Desonide cream by resolving and characterizing the four degradation impurities that were inadequately controlled by the existing compendial method [REFS‑1]. Desglycolaldehyde Desonide was one of these four impurities. The improved method demonstrated specificity, LOD, LOQ, linearity (r² > 0.999), and accuracy (recovery 98–102 %) per ICH guidelines, providing a ready‑to‑implement framework for ANDA holders.

regulatory compliance ICH Q3B USP monograph

Procurement‑Relevant Application Scenarios for Desglycolaldehyde Desonide as a Differentiated Impurity Standard


ANDA Filing and DMF Submission for Generic Desonide Topical Formulations

The standard is essential for demonstrating control of the primary oxidative degradation product. The validated HPLC method (Wang et al., 2018) can be adopted directly, providing resolution data (Rs > 2.0), LOD/LOQ, and accuracy values that satisfy ICH Q2(R1) and Q3B requirements. Using this characterized standard accelerates ANDA review by avoiding the need for de‑novo impurity identification [REFS‑1].

Stability‑Indicating Method Validation for Forced‑Degradation Studies

Desglycolaldehyde Desonide is the major degradation product formed under oxidative stress conditions (alkaline H₂O₂). Its pKa of ~4.2 and distinct HPLC retention time enable it to serve as a system‑suitability marker in stability‑indicating methods. The certified purity ≥ 99.5 % ensures that any peak area increase during stability studies is attributable to drug degradation, not standard impurity [REFS‑2][REFS‑3].

Quality Control Release Testing of Desonide API and Finished Dosage Forms

QC laboratories performing USP monograph testing can use the standard to quantify the photodegradation impurity that co‑elutes in the compendial method. The improved method (Wang et al., 2018) can be implemented as an in‑house procedure to achieve ICH‑compliant impurity control until the USP monograph is formally updated [REFS‑1].

Mass Spectrometric Identification of Unknown Degradants in Corticosteroid Formulations

The high‑resolution MS and MS² fragmentation data (m/z 359.2219 → 341.2114 → 323.2007) serve as a reference fingerprint for identifying this specific degradation pathway in related non‑fluorinated corticosteroids. The standard’s cold‑chain storage requirement (−20 °C) must be factored into laboratory logistics to prevent standard degradation before use [REFS‑1][REFS‑4].

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